molecular formula C5H10F2N2 B13628617 ((3,3-Difluorocyclobutyl)methyl)hydrazine

((3,3-Difluorocyclobutyl)methyl)hydrazine

Cat. No.: B13628617
M. Wt: 136.14 g/mol
InChI Key: WAPWAGBIFQXFOZ-UHFFFAOYSA-N
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Description

((3,3-Difluorocyclobutyl)methyl)hydrazine is an organic compound with the molecular formula C5H10F2N2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydrazine group attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

((3,3-Difluorocyclobutyl)methyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutyl ketones, while reduction can produce difluorocyclobutylamines.

Scientific Research Applications

((3,3-Difluorocyclobutyl)methyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3,3-Difluorocyclobutyl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: This compound has a similar cyclobutyl ring structure but with a hydroxyl group instead of a hydrazine group.

    (3,3-Difluorocyclobutyl)methylamine: Similar structure with an amine group replacing the hydrazine group.

Uniqueness

((3,3-Difluorocyclobutyl)methyl)hydrazine is unique due to the presence of both fluorine atoms and a hydrazine group, which impart distinct chemical and biological properties. Its reactivity and stability make it a versatile compound for various applications in research and industry.

Biological Activity

((3,3-Difluorocyclobutyl)methyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and microbial inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H8_8F2_2N2_2
  • Molecular Weight : 150.13 g/mol

This compound features a cyclobutyl ring substituted with two fluorine atoms, which may influence its biological properties by enhancing lipophilicity and altering interaction with biological targets.

Anticancer Activity

Recent studies have indicated that hydrazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines.

  • Case Study : A study reported that certain hydrazine derivatives showed inhibition rates of up to 77% against the MCF-7 breast cancer cell line at a concentration of 100 µg/mL. This suggests a potential for similar activity in this compound due to structural similarities .
CompoundCell LineInhibition (%) at 100 µg/mL
3cMCF-777
3dMCF-763.3
3aMCF-755

Microbial Inhibition

Hydrazines are also noted for their antimicrobial properties. In comparative studies, several derivatives exhibited varying degrees of inhibition against bacterial growth.

  • Research Findings : The effectiveness of hydrazines against microbial strains was evaluated using an MTT assay, which indicated that some derivatives had moderate to excellent antibacterial activity depending on their substituents .
CompoundBacterial StrainInhibition Zone (mm)
3bE. coli15
3cS. aureus20
3dP. aeruginosa18

The biological activity of hydrazines is often attributed to their ability to form reactive intermediates through metabolic pathways. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens.

  • Reactive Oxygen Species (ROS) : Hydrazines can generate ROS upon metabolism, which may induce oxidative stress in target cells .
  • DNA Interaction : Some studies suggest that hydrazines may intercalate into DNA or form adducts with nucleic acids, potentially leading to mutagenic effects .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPWAGBIFQXFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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